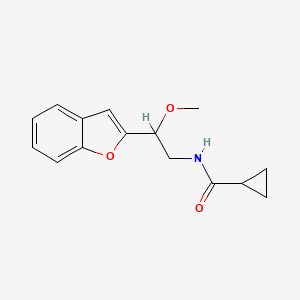

N-(2-(benzofuran-2-yl)-2-methoxyethyl)cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

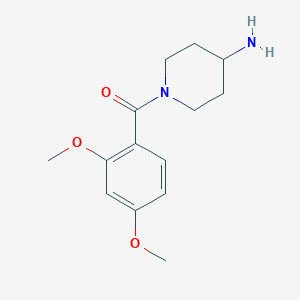

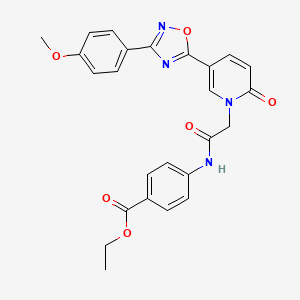

The compound N-(2-(benzofuran-2-yl)-2-methoxyethyl)cyclopropanecarboxamide is a chemical entity that features a benzofuran moiety, which is a bicyclic structure consisting of fused benzene and furan rings. This compound also contains a cyclopropanecarboxamide group, which is a three-membered cyclopropane ring attached to a carboxamide function. The methoxyethyl part suggests the presence of an ether linkage with a two-carbon alkyl chain.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One such method involves Lewis acid-directed cyclocondensation reactions, as reported in the synthesis of oxygenated carbolines . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis. For instance, the rhodium-catalyzed intramolecular denitrogenative transannulation of N-sulfonyl-1,2,3-triazole tethered cyclohexadienones has been used to synthesize benzofurans .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex and is often elucidated using X-ray crystallography. For example, the crystal structure of a related compound, N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide, was determined to crystallize in the monoclinic space group with specific lattice constants, and the structure featured intermolecular hydrogen bonds and intramolecular π-π interactions . These structural features are crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

Benzofuran derivatives can participate in various chemical reactions. The presence of the benzofuran moiety can influence the reactivity of the compound, as seen in the enhanced anion binding affinity of N-(o-methoxybenzamido)thioureas . Additionally, the cyclopropanecarboxamide group could potentially undergo ring-opening reactions or participate in cycloaddition reactions, as seen in the synthesis of nitrogen heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be predicted using computational methods such as density functional theory (DFT). For instance, the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of a novel benzamide were calculated using DFT . These properties are essential for understanding the stability and reactivity of the compound. Moreover, the molecular electrostatic potential (MEP) surface map can provide insights into the chemical reactivity of the molecule .

Wissenschaftliche Forschungsanwendungen

Benzofuran as a Pharmacophore

Benzofuran and its derivatives have been extensively studied for their pharmacological properties, owing to their presence in a wide range of biologically active and pharmacologically relevant molecules. Benzofuran is recognized for its versatility as a scaffold in drug discovery, with potential applications in the development of antimicrobial, antitumor, and various other therapeutic agents.

Antimicrobial Applications

Research on benzofuran derivatives has highlighted their significant antimicrobial properties. These compounds have been found effective against a variety of microbial pathogens, including bacteria and fungi, making them promising candidates for the development of new antimicrobial drugs. The unique structural features of benzofuran derivatives contribute to their bioactivity, offering potential for the treatment of infectious diseases (Hiremathad et al., 2015).

Anticancer Research

The exploration of benzofuran derivatives in anticancer research has shown that these compounds possess a wide array of biological activities, including antitumor effects. Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer, indicating their therapeutic potential in oncology. The structural diversity of benzofuran compounds allows for the design of novel agents with enhanced efficacy and specificity for cancer targets (Hiremathad et al., 2015).

Supramolecular Chemistry and Material Science

Beyond pharmacological applications, benzofuran derivatives have been investigated for their utility in supramolecular chemistry and material science. The ability of certain benzofuran compounds to form stable, self-assembled structures has been leveraged in the development of nanotechnology applications and advanced materials (Cantekin, de Greef, & Palmans, 2012).

Wirkmechanismus

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives can inhibit cell growth in various types of cancer cells .

Biochemical Pathways

Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in various types of cancer cells .

Pharmacokinetics

The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .

Action Environment

It is known that benzofuran derivatives can be synthesized via photoinduced 6π-electrocyclization , indicating that light could potentially influence the stability of these compounds.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-18-14(9-16-15(17)10-6-7-10)13-8-11-4-2-3-5-12(11)19-13/h2-5,8,10,14H,6-7,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLAGSCFFLKETC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1CC1)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-3-propionyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2537807.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2537810.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2537811.png)

![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2537814.png)

![5-[(Dimethylamino)methyl]-2-methylaniline](/img/structure/B2537818.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B2537820.png)